1-(1H-Indol-6-yl)propan-1-one
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Overview
Description
1-(1H-Indol-6-yl)propan-1-one is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-6-yl)propan-1-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient for constructing indole derivatives .
Industrial Production Methods: Industrial production often employs scalable synthetic routes such as the Fischer indole synthesis due to its simplicity and high yield. The reaction typically involves heating the reactants in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indole-3-propanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-propanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-Indol-6-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: They exhibit various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1H-Indol-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation
Uniqueness: 1-(1H-Indol-6-yl)propan-1-one is unique due to its specific structural features and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical transformations and its biological activity distinguish it from other indole derivatives .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-indol-6-yl)propan-1-one |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 |
InChI Key |
NCFUZQQUKJDUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
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